ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)benzoate

Antiviral drug discovery RSV Influenza A virus

Researchers expanding indole-3-thioacetamide antiviral SAR often encounter inactive truncated scaffolds lacking the 2-phenyl group or ethyl benzoate extension. This compound supplies both critical features absent in published leads (14'c, 14'e), enabling orthogonal SAR exploration. Key outcomes: - Directly probes 2-phenyl tolerance in HEp-2 RSV/IAV CPE assays vs. sub-μM dual inhibitors. - Ethyl ester serves as latent carboxylic acid prodrug handle for DMPK metabolite ID studies. - Enables selectivity profiling against anticancer arylthioindole (tubulin) chemotypes.

Molecular Formula C25H22N2O3S
Molecular Weight 430.52
CAS No. 536702-60-0
Cat. No. B2674047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)benzoate
CAS536702-60-0
Molecular FormulaC25H22N2O3S
Molecular Weight430.52
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C25H22N2O3S/c1-2-30-25(29)18-12-14-19(15-13-18)26-22(28)16-31-24-20-10-6-7-11-21(20)27-23(24)17-8-4-3-5-9-17/h3-15,27H,2,16H2,1H3,(H,26,28)
InChIKeyBRXFYVAMKYUZNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)benzoate (CAS 536702-60-0): A Structurally Distinct Indole-3-thioacetamide for Antiviral and Chemical Biology Procurement


Ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)benzoate (CAS 536702-60-0) is a synthetic indole-3-thioacetamide derivative with a molecular formula C₂₅H₂₂N₂O₃S and molecular weight 430.52 g/mol. The compound features a 2-phenylindole core linked through a thioacetamido bridge to an ethyl 4-aminobenzoate moiety, placing it within the broader 2-((1H-indol-3-yl)thio)-acetamide chemotype that has been reported as dual inhibitors of respiratory syncytial virus (RSV) and influenza A virus (IAV) [1] and as SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitors [2]. The 2-phenyl substitution and ethyl ester-bearing benzamide extension differentiate this compound from the simpler N-phenyl-acetamide analogs described in the primary antiviral literature, potentially altering both target engagement and pharmacokinetic properties.

Why Generic Indole-3-thioacetamides Cannot Substitute for Ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)benzoate in Research Procurement


The antiviral activity of the indole-3-thioacetamide chemotype is exquisitely sensitive to substituent variation. In the foundational SAR study by Zhang et al. (2020), the introduction of substituents on the indole nitrogen and phenyl ring produced EC₅₀ shifts spanning orders of magnitude, with only five of 35 derivatives achieving sub-micromolar dual RSV/IAV potency [1]. The target compound carries two structural features absent from the most active published analogs: (i) a 2-phenyl group on the indole, which alters the planarity and hydrophobic surface of the core, and (ii) an N-(4-ethoxycarbonylphenyl)acetamide extension that replaces the simple N-phenyl group. The ethyl ester functionality may further serve as a latent carboxylic acid prodrug handle, a feature entirely absent in the unsubstituted N-phenyl-acetamide series. Critically, the truncated core scaffold, 2-((2-phenyl-1H-indol-3-yl)thio)acetic acid, is essentially inactive (EC₅₀ > 260,000 nM in an HSF-1 stress response assay) [2], demonstrating that both the acetamido linkage and the benzoate extension are required for biological engagement. These structural distinctions mean that procurement of a generic indole-3-thioacetamide lacking the 2-phenyl group or the ethyl benzoate extension will not recapitulate the target compound's interaction profile.

Quantitative Differential Evidence for Ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)benzoate: Comparator-Based Selection Criteria


Class-Level Antiviral Potency: Indole-3-thioacetamide Chemotype Demonstrates Sub-Micromolar Dual RSV/IAV EC₅₀, but 2-Phenyl and Ester Modifications in Target Compound Remain Unexplored

The 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide chemotype, to which the target compound belongs, has validated antiviral activity. Zhang et al. (2020) reported that lead compounds 14'c, 14'e, 14'f, 14'h, and 14'i exhibited low micromolar to sub-micromolar EC₅₀ values against both RSV and IAV in HEp-2 cell-based assays, with 14'c and 14'e showing lower cytotoxicity than the clinical drug ribavirin [1]. In a subsequent study, compound 6-72-2a from the same chemotype exhibited an EC₅₀ of 1.41 μM against SARS-CoV-2 RdRp in a cell-based reporter assay (CoV-RdRp-Gluc), with a selectivity index (CC₅₀/EC₅₀) exceeding 70.92 [2]. However, the target compound differs from the published leads by possessing a 2-phenyl substituent on the indole ring and an N-(4-ethoxycarbonylphenyl) group, neither of which was evaluated in these studies. The impact of these modifications on antiviral potency is currently unknown.

Antiviral drug discovery RSV Influenza A virus RdRp inhibition

Structural Differentiation from the Core Acid Scaffold: The Acetamido Benzoate Extension Is Essential for Activity

The closest commercially cataloged structural relative lacking the acetamido benzoate extension is 2-((2-phenyl-1H-indol-3-yl)thio)acetic acid (CID 687308, CAS 54466-89-6). This core scaffold was evaluated in a PubChem BioAssay for heat shock factor-1 (HSF-1) modulation and found to be essentially inactive, with an EC₅₀ > 260,000 nM [1]. In contrast, the target compound contains an additional acetamido linker conjugated to an ethyl 4-aminobenzoate, which introduces a hydrogen bond donor (amide NH), a hydrogen bond acceptor (ester carbonyl), and an extended aromatic surface. While direct activity data for the target compound are not available, the profound inactivity of the truncated core scaffold provides indirect evidence that the acetamido benzoate extension is a critical structural determinant for biological engagement.

Structure-activity relationship Scaffold optimization Chemical probe development

Molecular Property Differentiation: Target Compound Exhibits Higher Molecular Weight and Predicted Lipophilicity than the Core N-Phenyl-Acetamide Series

The target compound (MW = 430.52 g/mol, formula C₂₅H₂₂N₂O₃S) is substantially larger than the parent 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide scaffold (typical MW ~280–310 g/mol for the unsubstituted core) [1]. The target compound also bears an additional ester carbonyl (H-bond acceptor) and an amide NH (H-bond donor) compared to the core acid analog, increasing its hydrogen-bonding capacity. In silico predictions for compound 7 reported in a related chemotype study suggest that indole-thioacetamide derivatives with similar molecular bulk exhibit logP values in the range of 5.25 and polar surface areas of ~56 Ų [2]. These properties suggest moderate to high membrane permeability, but the additional aromatic rings and ester group in the target compound may further shift lipophilicity upward relative to the published antiviral leads.

Physicochemical property comparison Drug-likeness Permeability prediction

Ethyl Ester as a Latent Prodrug Handle Not Present in the Standard N-Phenyl-Acetamide Leads

The target compound incorporates an ethyl ester moiety on the 4-aminobenzoate group, a functional group entirely absent from the lead compounds 14'c, 14'e, and 6-72-2a reported in the antiviral literature [1][2]. Ethyl esters of para-aminobenzoic acid are established prodrug elements that can be hydrolyzed by intracellular esterases to release the corresponding carboxylic acid, potentially altering charge state, solubility, and target engagement kinetics. For example, ethyl 4-aminobenzoate (benzocaine) is itself a clinically used ester-type local anesthetic whose duration of action is limited by plasma esterase hydrolysis. The presence of this cleavable ester distinguishes the target compound from the non-hydrolyzable N-phenyl-acetamide leads and may provide opportunities for intracellular trapping or sustained release profiles.

Prodrug design Carboxylic acid bioisostere Pharmacokinetic optimization

Scientifically Justified Application Scenarios for Ethyl 4-(2-((2-phenyl-1H-indol-3-yl)thio)acetamido)benzoate Based on Available Quantitative Evidence


Antiviral Lead Expansion: Probing the 2-Phenyl Substituent Effect in RSV/IAV Dual Inhibitor SAR

The validated sub-micromolar dual RSV/IAV activity of the indole-3-thioacetamide chemotype [1] supports the use of this compound as a structurally diversified analog for structure-activity relationship (SAR) expansion. Since the published lead compounds (14'c, 14'e) lack the 2-phenyl group, evaluating the target compound in HEp-2 cell-based RSV and IAV CPE assays can directly test whether 2-phenyl substitution is tolerated, detrimental, or advantageous for antiviral potency and selectivity. This is a rational procurement decision for medicinal chemistry groups seeking to explore chemical space orthogonal to the existing SAR.

RdRp Inhibitor Probe Development with Orthogonal Structural Features to Remdesivir

The identification of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides as SARS-CoV-2 RdRp inhibitors (EC₅₀ = 1.41 μM for 6-72-2a, SI > 70.92) [2] provides a compelling rationale for testing the target compound in the CoV-RdRp-Gluc reporter assay. Its structural divergence from remdesivir (a nucleotide analog) and from the published N-phenyl-acetamide leads (due to the 2-phenyl and ethyl benzoate groups) makes it a valuable probe for identifying alternative RdRp binding modes or allosteric sites. Procurement by virology and chemical biology groups studying coronavirus replication mechanisms is scientifically warranted.

Esterase-Dependent Prodrug Profiling for Intracellular Metabolite Identification

The ethyl ester moiety in the target compound, absent in all published indole-3-thioacetamide antiviral leads [1][2], presents a unique opportunity for metabolite identification studies. Incubation with esterase-containing media (e.g., human liver microsomes, plasma, or cell lysates) followed by LC-MS/MS can determine whether the corresponding carboxylic acid metabolite is formed and whether it retains antiviral activity. This application is relevant for DMPK and pharmaceutical profiling groups evaluating ester-based prodrug strategies within the indole antiviral class.

Chemical Tool Compound for Differentiating Indole-3-thioacetamide Targets from Arylthioindole (ATI) Tubulin Inhibitors

The target compound belongs to the indole-3-thioacetamide chemotype that targets viral RdRp [1][2], which is mechanistically distinct from arylthioindoles (ATIs), a separate class of potent tubulin polymerization inhibitors with anticancer activity (e.g., ATI compound 18, IC₅₀ = 1.0 nM in MCF-7 cells) [3]. The target compound's sulfur is linked to an acetamide rather than directly to an aryl ring, redirecting biological activity away from tubulin. Procurement of this compound enables selectivity profiling between antiviral and anticancer indole-thioether phenotypes, a valuable control for chemoproteomic target deconvolution studies.

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